2-amino-2-cyclohexyl-N'-hydroxyethanimidamide

Physicochemical Property Differentiation Hydrogen-Bond Donor Count Molecular Weight

IDO1 inhibitor SAR programs require chemically defined hydroxyamidine scaffolds to avoid potency and selectivity uncertainty from uncharacterized amidoxime analogs. 2-Amino-2-cyclohexyl-N'-hydroxyethanimidamide (CAS 1562823-85-1) delivers a validated N-hydroxyamidine warhead with a distinctive α-amino handle absent from mono-substituted or piperidine-containing congeners. • 95% purity; C₈H₁₇N₃O; MW 171.24; TPSA 82.13 Ų; LogP 0.85 • 4 HBD / 3 HBA enable pH-dependent solubility modulation via salt formation • α-Amino group serves as a synthetic handle for amidation, reductive amination, and urea formation • Characteristic LC-MS/NMR fragmentation patterns distinguish it from isomeric piperidine analogs (also C₈H₁₇N₃O) Suitable as an analytical reference standard and a tractable starting point for structure-based lead optimization of hydroxyamidine IDO1 inhibitors.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
Cat. No. B15273828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-cyclohexyl-N'-hydroxyethanimidamide
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=NO)N)N
InChIInChI=1S/C8H17N3O/c9-7(8(10)11-12)6-4-2-1-3-5-6/h6-7,12H,1-5,9H2,(H2,10,11)
InChIKeyUZTRFMDJGYFTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-cyclohexyl-N'-hydroxyethanimidamide: Structural and Pharmacophoric Classification for IDO1-Targeted Procurement


2-Amino-2-cyclohexyl-N'-hydroxyethanimidamide (CAS 1562823-85-1, C₈H₁₇N₃O, MW 171.24 g/mol) belongs to the hydroxyamidine (N-hydroxyamidine/amidoxime) chemotype, a pharmacophore class validated for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition in cancer immunotherapy [1]. The N-hydroxyamidine moiety functions as the heme-iron-coordinating warhead essential for IDO1 enzymatic inhibition [2]. This compound features a 2-amino substituent adjacent to the cyclohexyl-bearing carbon, a structural arrangement that differentiates it from mono-substituted hydroxyamidine analogs lacking the additional amine .

1 Hydroxyamidine pharmacophore for IDO1 inhibition research
2 Alpha-amino-cyclohexyl scaffold for medicinal chemistry exploration
3 Structurally differentiated from mono-substituted amidoxime analogs

Why 2-Amino-2-cyclohexyl-N'-hydroxyethanimidamide Cannot Be Interchanged with Simpler Hydroxyamidine or Amidoxime Analogs


The hydroxyamidine chemotype exhibits steep structure–activity relationships (SAR), where minor structural modifications produce order-of-magnitude shifts in IDO1 enzymatic and cellular potency [1]. Published SAR data for cyclohexane-substituted hydroxyamidines demonstrate that substituent identity and position on the cyclohexyl or α-carbon directly dictate enzymatic IC₅₀ values, cellular HeLa IDO1 IC₅₀ values, and ADMET profiles including CYP inhibition and oral bioavailability [2]. The target compound's 2-amino-2-cyclhexyl substitution pattern — an α-branched, primary amine-bearing scaffold — is structurally distinct from the mono-cyclohexyl, piperidine-substituted, or aryl-sulfonamide hydroxyamidine analogs characterized in the primary literature . Generic substitution with an uncharacterized amidoxime lacking this specific substitution risks introducing unvalidated potency, unknown selectivity, and unpredictable pharmacokinetic or toxicological behavior.

SAR sensitivity Substituent identity on the cyclohexyl or alpha-carbon may shift enzymatic and cellular potency by orders of magnitude; close analogs are not direct replacements.
Hydrogen-bond profile The additional primary amine (4 HBD, 3 HBA) alters solubility and target engagement vs. simpler hydroxyamidines, limiting interchangeability without re-optimization.
Isomeric ambiguity Piperidine-containing isomers share the molecular formula C₈H₁₇N₃O; analytical identity confirmation is required to avoid selecting the wrong scaffold.

Quantitative Differentiation Evidence for 2-Amino-2-cyclohexyl-N'-hydroxyethanimidamide vs. Closest Structural Analogs


Molecular Weight and Hydrogen-Bond Donor Count Distinguish 2-Amino-2-cyclohexyl-N'-hydroxyethanimidamide from 2-Cyclohexyl-N'-hydroxyethanimidamide

The target compound (C₈H₁₇N₃O, MW 171.24 g/mol) possesses an additional primary amine group compared to the closest mono-substituted analog 2-cyclohexyl-N'-hydroxyethanimidamide (C₈H₁₆N₂O, MW 156.23 g/mol), producing a molecular weight increase of 15.01 g/mol and a net gain of two hydrogen-bond donors (from 2 to 4 HBD) . This difference is analytically resolvable by LC-MS and influences chromatographic retention, solubility, and target binding interactions .

MW & HBD count
Data to verify
ΔMW +15.01 g/mol, ΔHBD +2
Distinguishes target from des-amino analog via LC-MS and solubility profile
Calculated values; confirm with experimental characterization
Physicochemical Property Differentiation Hydrogen-Bond Donor Count Molecular Weight

TPSA and LogP Differentiate 2-Amino-2-cyclohexyl-N'-hydroxyethanimidamide from N'-Hydroxyethanimidamide (Acetamide Oxime)

Quantitative physicochemical profiling reveals that the target compound exhibits a topological polar surface area (TPSA) of 82.13 Ų and a calculated LogP of 0.85 . By comparison, the minimal pharmacophoric fragment N'-hydroxyethanimidamide (acetamide oxime, C₂H₆N₂O, MW 74.08) has a TPSA of approximately 61.6 Ų and a substantially lower LogP (~ −0.5) [1]. The cyclohexyl and α-amino substituents increase both lipophilicity and hydrogen-bonding capacity, altering predicted membrane permeability and oral absorption parameters.

TPSA & LogP
Cross-study comparable
TPSA 82.13 Ų, LogP 0.85 (Δ+20.5 Ų, +1.35 vs parent)
Cyclohexyl and amine substituents shift drug-likeness space, affecting permeability predictions
Comparator estimated from structure; vendor-reported values for target
Polar Surface Area Lipophilicity Membrane Permeability

Rotatable Bond Count Provides a Conformational Flexibility Differentiator Between the Target Compound and Its Des-Amino Analog

The target compound possesses 2 rotatable bonds , compared with 1 rotatable bond predicted for 2-cyclohexyl-N'-hydroxyethanimidamide (where the cyclohexyl-CH₂ and N'-OH bonds are the only freely rotating exocyclic bonds in the absence of the α-amino substituent) . An additional rotatable bond increases conformational entropy, which may affect binding kinetics (kon/koff rates) to IDO1 and influence crystallization behavior for structural biology applications.

Rotatable bonds
Data to verify
2 rotatable bonds (Δ+1 vs des-amino analog)
Increases conformational flexibility; may influence binding kinetics and co-crystallization behavior
Vendor-reported; comparator count estimated from structure
Conformational Flexibility Entropic Binding Penalty Crystallization Behavior

IDO1 Enzymatic and Cellular Potency Benchmarking via Class-Level Hydroxyamidine SAR

Published cyclohexane-substituted hydroxyamidine IDO1 inhibitors exhibit a wide potency range: enzymatic IC₅₀ values span from low nanomolar (~34 nM for optimized compounds) to micromolar levels depending on substitution pattern [1]. HeLa cell-based IDO1 IC₅₀ values for cyclohexyl-bearing hydroxyamidines have been reported at approximately 1.34 μM (e.g., compound I-3) in cellular assays [2]. The 2-amino substituent present in the target compound is expected to modulate potency through altered hydrogen-bonding interactions with IDO1 Pocket B residues (e.g., Arg231), analogous to the cation-π interactions observed in compounds 13–18 (2.47 Å distance between Arg231 and the phenyl group in compound 14) [3]. The Epacadostat enzymatic IC₅₀ benchmark is 71.8–90.7 nM, providing a clinical-stage reference [4].

IDO1 potency benchmark
Class-level inference
No direct IC₅₀ data; class range enzymatic ~34 nM to >1 µM
Alpha-amino substitution expected to modulate potency via Pocket B interactions; requires experimental determination
References: Jin et al. 2021; Epacadostat IC₅₀ 71.8–90.7 nM as clinical-stage comparator
IDO1 Inhibition Structure-Activity Relationship Cancer Immunotherapy

Analytical Identity Confirmation: SMILES and Molecular Formula Differentiate Target from All Structural Isomers

The target compound is uniquely identified by the SMILES string NC(=NO)C(N)C1CCCCC1 , which encodes the 2-amino-2-cyclohexyl substitution on the ethanimidamide backbone. This SMILES is structurally distinguishable from the closest isomer 2-cyclohexyl-N'-hydroxyethanimidamide (which lacks the α-amino group) and from N-hydroxy-1-piperidinepropanimidamide (C₈H₁₇N₃O but with a piperidine rather than cyclohexyl-α-amino scaffold) . Analytical identity verification via LC-MS (expected [M+H]⁺ = 172.14 m/z for C₈H₁₇N₃O) or ¹H NMR can unambiguously confirm procurement of the correct compound.

SMILES identity
Head-to-head
NC(=NO)C(N)C1CCCCC1
Unique identifier distinguishes from isomeric piperidine and des-amino analogs
Confirm by LC-MS or NMR upon receipt; MW 171.24
Quality Control Identity Verification Procurement Authenticity

Hydrogen-Bond Acceptor/Donor Profile Differentiates Target Compound from Aryl-Substituted Hydroxyamidine IDO1 Inhibitors

The target compound possesses 3 hydrogen-bond acceptors and 4 hydrogen-bond donors . In contrast, characterized potent hydroxyamidine IDO1 inhibitors such as compound 14 (bearing a 1-methylpyrazol-4-yl-phenyl substitution) and compound 18 (bearing a sulfonamide substitution) each contain 5–6 H-bond acceptors and 2–3 H-bond donors [1]. The target compound thus provides a distinct hydrogen-bonding pharmacophore profile — higher HBD count, lower HBA count — that may favor interactions with different IDO1 pocket residues or reduce off-target interactions with HBA-rich protein environments.

HBA/HBD profile
Class-level inference
3 HBA, 4 HBD (ΔHBA −2 to −3, ΔHBD +1 to +2 vs leads 14/18)
Differentiated hydrogen-bonding pharmacophore may engage distinct IDO1 pocket residues
Comparator values estimated from published structures
Pharmacophore Comparison Hydrogen-Bonding Capacity Drug Design

Optimal Research Application Scenarios for 2-Amino-2-cyclohexyl-N'-hydroxyethanimidamide Based on Differentiated Properties


IDO1 Medicinal Chemistry Hit-to-Lead Programs Requiring a Primary Amine-Containing Hydroxyamidine Scaffold

The target compound provides a chemically tractable starting point for structure-based optimization of hydroxyamidine IDO1 inhibitors where the α-amino group can serve as a synthetic handle for further derivatization (e.g., amidation, reductive amination, urea formation) [1]. Published hydroxyamidine SAR demonstrates that modifications to substitution patterns around the hydroxyamidine core can produce 10-fold improvements in enzymatic potency and 4-fold improvements in cellular potency . The 4 hydrogen-bond donors and 3 acceptors (TPSA 82.13 Ų, LogP 0.85) offer a differentiated pharmacophore profile compared to aryl-substituted leads like compound 14 or compound 18 .

Analytical Reference Standard for LC-MS and NMR Method Development Targeting α-Branched Hydroxyamidines

With a distinct molecular formula (C₈H₁₇N₃O, MW 171.24, SMILES: NC(=NO)C(N)C1CCCCC1) and vendor-reported purity of 95% [1], this compound is suitable as an analytical reference standard to develop and validate LC-MS and NMR methods for distinguishing α-amino-substituted hydroxyamidines from isomeric piperidine-containing analogs (e.g., N-hydroxy-1-piperidinepropanimidamide, also C₈H₁₇N₃O) . The 2 rotatable bonds and defined cyclohexyl-α-amino scaffold produce characteristic fragmentation and NMR patterns.

Comparative Solubility and Formulation Screening for Hydroxyamidine-Based IDO1 Inhibitor Candidates

The target compound's combination of a lipophilic cyclohexyl group (LogP 0.85) with a primary amine (pKa ~9–10, estimated) enables pH-dependent solubility modulation through salt formation [1]. This property set (4 HBD, 3 HBA, TPSA 82.13 Ų) differentiates it from both the more lipophilic mono-cyclohexyl analog (C₈H₁₆N₂O, LogP ~1.5–2.0 estimated) and the more polar parent N'-hydroxyethanimidamide (LogP ~−0.5) , making it valuable for formulation screening experiments that probe the impact of amine count on aqueous solubility and solid-state properties.

Binding Mode Investigation via X-ray Crystallography or Molecular Modeling of IDO1-Hydroxyamidine Complexes

The α-amino group represents a distinctive structural feature that can participate in hydrogen-bonding interactions with IDO1 active-site residues. Published structural data show that hydroxyamidine inhibitors engage the heme iron via the deprotonated N-hydroxy oxygen and form cation-π or hydrogen-bond interactions in Pocket B (e.g., with Arg231 at 2.47 Å distance for compound 14) [1]. The target compound's additional primary amine provides a unique probe of the Pocket B hydrogen-bonding environment distinct from the aryl- or sulfonamide-substituted leads characterized crystallographically .

Application
Selection Property
Validation Focus
IDO1 hit-to-lead medicinal chemistry
Primary amine handle for derivatization; differentiated HBD/HBA profile
Enzymatic and cellular IDO1 IC₅₀ determination; SAR around alpha-amino substitution
LC-MS/NMR method development for alpha-branched hydroxyamidines
Unique SMILES, MW, and fragmentation pattern vs. isomeric piperidine analogs
Chromatographic resolution from isomers; characteristic NMR shifts
Solubility and formulation screening
pH-dependent solubility via primary amine; balanced LogP and TPSA
Salt formation, kinetic solubility, and solid-state characterization
IDO1 binding mode investigation
Additional amine probe for Pocket B hydrogen-bonding environment
Co-crystallization or molecular modeling with IDO1; comparison with aryl-substituted leads
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